molecular formula C31H40N2O10 B13844364 Alvimopan beta-D-Glucuronide

Alvimopan beta-D-Glucuronide

Cat. No.: B13844364
M. Wt: 600.7 g/mol
InChI Key: JBCMMCUAUBTEKI-IGJSLWCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Alvimopan's Metabolic Fate in Drug Disposition.

Alvimopan (B130648) is primarily metabolized by the intestinal microflora into an active amide hydrolysis metabolite. drugbank.comdoctorabad.comnih.gov This initial transformation is a critical step in its metabolic cascade. Subsequently, this active metabolite undergoes further metabolism, leading to the formation of glucuronide conjugates and other minor metabolites. doctorabad.com The primary route of elimination for alvimopan and its byproducts is through biliary secretion. drugbank.comfda.govfda.gov Unabsorbed drug and unchanged alvimopan that are excreted via the bile are then hydrolyzed by gut microflora to its metabolite. fda.govfda.govdrugs.com This metabolite is then eliminated in the feces and urine, both in its unchanged form and as its glucuronide conjugate. fda.govdrugs.com

Notably, in vitro studies have indicated that alvimopan is not a substrate for cytochrome P450 (CYP) enzymes, suggesting that its metabolism is unlikely to be affected by drugs that induce or inhibit these enzymes. fda.govnih.govrxlist.com This characteristic distinguishes its metabolic pathway from many other drugs.

Significance of Glucuronide Metabolites in Xenobiotic Biotransformation Research.

Glucuronidation represents a major Phase II metabolic pathway for a vast array of foreign compounds (xenobiotics), including many pharmaceuticals. nih.govresearchgate.net This process involves the conjugation of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netvulcanchem.com The addition of the highly polar glucuronic acid group significantly increases the water solubility of the parent compound, facilitating its excretion from the body, typically via urine or bile. nih.govmsdmanuals.com

While often viewed as a detoxification process that renders compounds inactive and more easily eliminated, glucuronide metabolites are not always inert. frontiersin.orgeur.nl In some instances, these conjugates can be pharmacologically active or even exhibit toxicological reactivity. eur.nl Therefore, a thorough understanding of glucuronidation and the resulting metabolites is a cornerstone of drug discovery and development, essential for predicting a drug's efficacy, safety, and potential for drug-drug interactions. frontiersin.org The disposition of these glucuronide conjugates is further influenced by transport proteins that mediate their uptake into and efflux from cells in key organs like the liver and kidneys. nih.govfrontiersin.org

Overview of Research Approaches for Glucuronide Conjugates in Drug Discovery and Development.

The study of glucuronide conjugates employs a variety of sophisticated analytical techniques. A common approach involves an initial enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide, converting it back to the parent compound for easier analysis. nih.govscience.gov However, methods that allow for the direct analysis of intact glucuronides are crucial for confirming their true identity and understanding their specific pharmacokinetic profiles. acs.org

Capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the identification and quantification of intact steroid glucuronides in biological matrices, offering high sensitivity and specificity without the need for derivatization or hydrolysis. acs.org Furthermore, advanced techniques like electron activated dissociation (EAD) can provide detailed structural information, helping to pinpoint the exact site of glucuronidation on the molecule. sciex.com Chemical isotope labeling strategies are also employed to comprehensively profile glucuronide metabolites in biological samples with high coverage and confidence. acs.org These research methods are instrumental in elucidating the complex metabolic pathways of drugs like alvimopan and understanding the role of their glucuronide metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H40N2O10

Molecular Weight

600.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(3R,4R)-1-[(2S)-2-benzyl-3-(carboxymethylamino)-3-oxopropyl]-3,4-dimethylpiperidin-4-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H40N2O10/c1-18-16-33(17-20(28(39)32-15-23(34)35)13-19-7-4-3-5-8-19)12-11-31(18,2)21-9-6-10-22(14-21)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,34,35)(H,40,41)/t18-,20-,24-,25-,26+,27-,30+,31+/m0/s1

InChI Key

JBCMMCUAUBTEKI-IGJSLWCZSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC(CC4=CC=CC=C4)C(=O)NCC(=O)O

Origin of Product

United States

Biochemical Pathways and Enzymatic Mechanisms of Alvimopan Beta D Glucuronide Formation

Identification of UGT Isoforms Catalyzing Alvimopan (B130648) Glucuronidation

The glucuronidation of alvimopan is carried out by specific isoforms of the UGT enzyme family. vulcanchem.com Research has identified that the key enzymes responsible for this reaction are primarily from the UGT1A and UGT2B subfamilies. vulcanchem.com These enzymes are predominantly located in the liver and intestines, which are major sites for drug metabolism. vulcanchem.comnih.gov

Specificity for Acyl-Glucuronide Formation

The formation of alvimopan beta-D-glucuronide involves the creation of an acyl-glucuronide. researchgate.netresearchgate.net This specific type of conjugate is formed when the carboxylic acid group on a molecule is linked to glucuronic acid. nih.gov In the case of alvimopan, UGT enzymes catalyze the attachment of glucuronic acid to a hydroxyl group on the parent molecule. vulcanchem.comvulcanchem.com This reaction is highly specific, with UGT isoforms exhibiting selectivity for certain substrates based on their molecular structure. vulcanchem.com Studies using human liver microsomes have been instrumental in identifying the specific UGT isoforms, such as UGT2B7, that are highly active in forming acyl-glucuronides for various drugs. mdpi.comnih.gov

Role of UDP-Glucuronic Acid (UDPGA) as a Co-substrate

The enzymatic reaction that forms this compound requires the presence of a co-substrate, UDP-glucuronic acid (UDPGA). nih.govsolvobiotech.com UDPGA is a high-energy molecule that provides the glucuronic acid moiety for the conjugation reaction. mdpi.comnih.gov The UGT enzyme facilitates the transfer of glucuronic acid from UDPGA to the alvimopan molecule. mdpi.comfrontiersin.org The binding of UDPGA to the UGT enzyme is a critical step in the catalytic process and is believed to occur before the substrate (alvimopan) binds, following a compulsory ordered bi-bi kinetic mechanism in many cases. nih.govhelsinki.fi

Enzyme Kinetics of Alvimopan Glucuronidation

The efficiency and rate of alvimopan glucuronidation are described by enzyme kinetics. tandfonline.com These studies typically involve incubating alvimopan with liver microsomes or specific recombinant UGT enzymes in the presence of UDPGA and then measuring the rate of this compound formation. mdpi.comtandfonline.com

Michaelis-Menten Parameters and Allosteric Modulation in Research Models

The kinetics of alvimopan glucuronidation can often be described by the Michaelis-Menten model. This model provides key parameters: the Michaelis constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax), which is the maximum rate of the reaction. For some UGT-catalyzed reactions, the kinetics may be more complex, exhibiting biphasic or allosteric patterns. nih.gov Allosteric modulation, where a molecule binds to the enzyme at a site other than the active site to alter its activity, can also influence the glucuronidation of certain drugs. acs.orgresearchgate.netresearchgate.net

Table 1: Representative Michaelis-Menten Parameters for UGT-Catalyzed Glucuronidation (Note: Data is illustrative of typical UGT kinetics and not specific to alvimopan, for which detailed public data is limited.)

UGT IsoformSubstrateApparent Km (µM)Apparent Vmax (nmol/mg/min)Kinetic Model
UGT2B7Morphine20002.5Michaelis-Menten nih.gov
UGT1A1BuprenorphineData reflects a 28% decrease in Vmax with UGT1A1*28 polymorphismMichaelis-Menten nih.gov
UGT2B7Chloramphenicol109.1Not SpecifiedMichaelis-Menten nih.gov
Pooled HLMsChloramphenicolKm1: 46.0, Km2: 1027Not SpecifiedBiphasic Michaelis-Menten nih.gov

Subcellular Localization of Glucuronidation Enzymes in Relevant Tissues (e.g., Liver, Intestine)

UDP-glucuronosyltransferases are membrane-bound enzymes located primarily within the endoplasmic reticulum (ER) of cells. nih.govtandfonline.com Their active site, where the glucuronidation reaction occurs, faces the lumen (the inside) of the ER. mdpi.comtandfonline.com This subcellular localization is significant because the co-substrate, UDPGA, is synthesized in the cytoplasm. Therefore, a specific transporter is required to move UDPGA across the ER membrane into the lumen, making it accessible to the UGT enzymes. mdpi.com This compartmentalization plays a role in regulating the rate of glucuronidation. mdpi.com UGTs are highly expressed in the liver and intestines, which are the primary sites of first-pass metabolism for orally administered drugs like alvimopan. vulcanchem.comnih.gov In the intestine, UGTs are found in the epithelial cells lining the gut wall. nih.govresearchgate.net

Comparative Analysis of Glucuronidation Across Pre-clinical Species

In Vitro Metabolic Differences in Animal Microsomes and Hepatocytes

In vitro systems, such as liver microsomes and hepatocytes from various species, are standard tools for investigating the metabolic fate of new chemical entities. Liver microsomes are a rich source of UGT enzymes, making them suitable for studying glucuronidation pathways. nih.gov Hepatocytes, as intact cells, provide a more comprehensive metabolic picture, encompassing both Phase I and Phase II reactions. nih.gov

While specific data for alvimopan is scarce, a comparative study would typically generate data similar to that shown in the conceptual table below, which illustrates the type of parameters measured to assess interspecies differences in glucuronidation.

Table 1: Conceptual Data for In Vitro Glucuronidation of Alvimopan in Liver Microsomes This table is for illustrative purposes only, as specific comparative data for alvimopan was not found in the search results.

Species Km (µM) Vmax (nmol/min/mg) CLint (Vmax/Km) (µL/min/mg)
Rat Data not available Data not available Data not available
Mouse Data not available Data not available Data not available
Dog Data not available Data not available Data not available
Monkey Data not available Data not available Data not available
Human Data not available Data not available Data not available

In Vivo Metabolic Differences in Pre-clinical Models

In vivo studies in preclinical animal models are essential for understanding the complete pharmacokinetic profile of a drug, including absorption, distribution, metabolism, and excretion. While the primary metabolite of alvimopan identified in vivo is a product of amide hydrolysis, the formation of glucuronide conjugates also occurs.

Preclinical toxicology studies in animal models such as rats and dogs provide insight into the metabolic profile at therapeutic and supratherapeutic doses. For instance, in a 52-week toxicity study of a different drug, tapentadol, in dogs, the systemic exposure to its O-glucuronide metabolite was found to be substantially higher (approximately 1.7-fold) than the exposure to the parent drug at the No-Observed-Adverse-Effect Level (NOAEL). fda.gov This highlights that glucuronide metabolites can be major circulating components in preclinical species.

Differences in in vivo metabolism between species are common. Studies comparing the metabolism of various pharmaceutical compounds have shown good correlation between the major metabolites formed in vivo and those produced in vitro by hepatocytes. nih.gov However, discrete species differences are often detected. nih.gov For example, the fraction of a drug absorbed and the extent of first-pass metabolism via glucuronidation in the intestine can correlate well between dogs, monkeys, and humans, but not with rats. nih.govresearchgate.net

For alvimopan, while in vivo studies have been conducted in rats and dogs, the specific focus has often been on the pharmacodynamics related to its primary amide metabolite. nih.gov Detailed comparative data on the extent and nature of this compound formation in different preclinical models remains limited in publicly accessible literature. Such studies would be crucial for selecting the most appropriate animal species for toxicology testing, ensuring that the metabolite profile in the chosen species is representative of that in humans.

Disposition and Theoretical Biological Fate of Alvimopan Beta D Glucuronide

Theoretical Absorption and Distribution Characteristics in Pre-clinical Systems

Following oral administration, alvimopan (B130648) undergoes significant first-pass metabolism, primarily in the gut, leading to the formation of alvimopan beta-D-glucuronide. vulcanchem.com The glucuronidation process, a phase II metabolic reaction, is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes found in the liver and intestines. vulcanchem.com This conjugation enhances the molecule's hydrophilicity, which in turn influences its absorption and distribution. vulcanchem.com Due to its increased water solubility, this compound has limited ability to cross lipid membranes, such as the blood-brain barrier, confining its distribution to peripheral compartments. vulcanchem.comvulcanchem.com

The disposition of glucuronide conjugates like this compound is heavily influenced by various transporter proteins. These proteins, located on the membranes of cells in organs such as the liver, kidney, and intestine, play a crucial role in the uptake and efflux of drugs and their metabolites.

P-glycoprotein (P-gp): In vitro studies have suggested that alvimopan and its metabolite are substrates for P-glycoprotein. fda.gov P-gp is an efflux transporter that can limit the intestinal absorption and tissue penetration of its substrates. However, other in vitro studies have indicated that alvimopan and its metabolite are not inhibitors of P-glycoprotein, suggesting that alvimopan is unlikely to alter the pharmacokinetics of co-administered drugs through P-gp inhibition. fda.gov

Organic Anion Transporting Polypeptides (OATPs): OATPs are uptake transporters primarily expressed on the basolateral membrane of hepatocytes and are crucial for the hepatic uptake of a wide range of compounds, including glucuronide metabolites. researchgate.netsolvobiotech.comwikipedia.org While direct studies on this compound are limited, the involvement of OATPs in the transport of other glucuronidated compounds is well-documented. solvobiotech.comnih.gov For instance, OATP1B1 and OATP1B3 are known to mediate the hepatic uptake of various drugs and their metabolites. wikipedia.orgnih.gov It is plausible that these transporters are involved in the hepatic disposition of this compound.

Organic Anion Transporters (OATs): OATs are primarily located in the kidney and are responsible for the secretion of organic anions from the blood into the urine. researchgate.net The hydrophilic nature of this compound makes it a likely candidate for renal elimination via these transporters. vulcanchem.com

The interplay of these transporters dictates the systemic exposure and elimination profile of this compound.

Transporter FamilyGeneral FunctionPotential Role in this compound Disposition
P-glycoprotein (P-gp) Efflux transporter, limiting absorption and tissue penetration. fda.govSubstrate, potentially limiting its absorption and distribution. fda.gov
Organic Anion Transporting Polypeptides (OATPs) Uptake transporters, primarily in the liver, facilitating hepatic clearance. researchgate.netwikipedia.orgLikely involved in hepatic uptake for subsequent biliary excretion. wikipedia.orgnih.gov
Organic Anion Transporters (OATs) Efflux transporters, primarily in the kidney, facilitating renal secretion. researchgate.netLikely involved in renal clearance of the glucuronide. vulcanchem.com

Elimination Pathways of the Glucuronide Conjugate

The elimination of alvimopan and its glucuronide metabolite occurs through two primary pathways: biliary excretion and renal clearance. wikipedia.org The hydrophilic nature of this compound facilitates its excretion through these routes. vulcanchem.com

Biliary excretion is a major elimination pathway for many drug metabolites, including glucuronides. iqpc.com After hepatic uptake, which is likely mediated by OATP transporters, this compound can be actively transported from the hepatocytes into the bile. solvobiotech.comwikipedia.org This process is often mediated by efflux transporters on the canalicular membrane of hepatocytes, such as Multidrug Resistance-Associated Protein 2 (MRP2). nih.gov The excreted glucuronide then enters the small intestine with the bile. wikipedia.org

Renal clearance is another significant route for the elimination of water-soluble metabolites like this compound. vulcanchem.com This process involves glomerular filtration and active tubular secretion. Due to its size, some filtration of the glucuronide may occur. However, active secretion by OATs in the proximal tubules of the kidney is likely a key mechanism for its efficient removal from the blood and excretion into the urine. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Research Characterization of Alvimopan Beta D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of drug metabolites like Alvimopan (B130648) beta-D-Glucuronide. This powerful combination allows for the separation of the metabolite from a complex mixture, followed by its sensitive and specific detection based on its mass-to-charge ratio. The versatility of LC-MS enables its application in both qualitative and quantitative workflows. In the context of glucuronide analysis, LC-MS offers direct measurement of the intact conjugate, which is often preferable to indirect methods that require hydrolysis prior to analysis. researchgate.net Direct measurement using tandem mass spectrometry provides exceptional selectivity and sensitivity, yielding benefits such as faster sample preparation and improved accuracy and precision. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for the definitive identification and structural elucidation of metabolites like Alvimopan beta-D-Glucuronide. nih.govresearchgate.net HRMS instruments, such as the Thermo LTQ Orbitrap Discovery, provide highly accurate mass measurements, which are critical for determining the elemental composition of the metabolite and differentiating it from other compounds with similar nominal masses. googleapis.com This high degree of mass accuracy facilitates the confident identification of the glucuronide conjugate in complex biological matrices. nih.govresearchgate.net

A study focusing on the differentiation of glucuronide types utilized UHPLC-ESI/HRMS to confirm the structures of derivatized metabolites, highlighting the power of high-resolution mass data in structural confirmation. ymaws.com The ability of HRMS to generate structure-informative fragments is crucial, especially since mass spectrometry alone can sometimes be challenged in pinpointing the exact site of glucuronidation. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a key technique for the structural analysis of this compound. nih.gov In an MS/MS experiment, the precursor ion corresponding to the metabolite is selected and subjected to fragmentation, generating a characteristic pattern of product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

A common fragmentation pathway for glucuronides involves the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.0321 Da. nih.gov This specific neutral loss is a strong indicator for the presence of a glucuronide conjugate. nih.gov The analysis of the remaining aglycone fragment and other product ions can confirm the identity of the parent drug, in this case, alvimopan. The collision energy used during fragmentation can be optimized to produce the most informative spectra. nih.gov For instance, lower collision energies are often effective for detecting the neutral loss of the glucuronide, while higher energies can provide more detailed fragmentation of the aglycone. nih.gov

Chemical Derivatization Strategies for Glucuronide Type Differentiation (Acyl, O-, N-Glucuronides)

Differentiating between different types of glucuronide linkages (acyl, O-, and N-glucuronides) can be challenging using mass spectrometry alone. nih.govresearchgate.net Chemical derivatization offers a solution by selectively modifying specific functional groups, leading to predictable mass shifts that can be detected by mass spectrometry. nih.govresearchgate.net This approach allows for the unambiguous determination of the glucuronidation site.

One such method involves a two-step derivatization process. nih.govresearchgate.net Carboxyl groups, which form acyl-glucuronides, can be activated with thionyl chloride and then esterified with ethanol, resulting in a mass shift of +28.031 Da for each derivatized carboxyl group. nih.govresearchgate.net Hydroxyl groups, which form O-glucuronides, can be derivatized via silylation with 1-(trimethylsilyl)imidazole, leading to a mass shift of +72.040 Da per derivatized hydroxyl group. nih.govresearchgate.net By analyzing the mass shifts of the derivatized this compound, the type of glucuronide linkage can be determined. For example, Alvimopan has been identified as forming an acyl-glucuronide through such derivatization studies conducted in liver microsomal incubations. nih.govresearchgate.net

Another derivatization strategy for specifically identifying acyl-glucuronides involves reaction with hydroxylamine. This reaction causes a nucleophilic displacement of the glucuronic acid moiety, forming a hydroxamic acid derivative, which serves as a unique fingerprint for acyl-glucuronides.

Chromatographic Separation Methods (HPLC, UPLC) in Research Sample Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the standard separation techniques used prior to mass spectrometric analysis of this compound. googleapis.comupf.edu These methods are essential for separating the metabolite from its parent drug, other metabolites, and endogenous components of the biological matrix, which is crucial for accurate quantification and identification. nih.gov

UPLC systems, such as the Waters ACQUITY UPLC, utilize columns with smaller particle sizes (e.g., 1.7 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. googleapis.comlcms.cz The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal separation. googleapis.com Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a wide range of polarities. lcms.cz

For highly polar compounds like glucuronides, hydrophilic interaction liquid chromatography (HILIC) can be an alternative or complementary technique to reversed-phase chromatography. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. researchgate.net

Sample Preparation and Extraction Techniques for Complex Biological Matrices in Research

The analysis of this compound in complex biological matrices such as plasma, urine, or feces requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. upf.edunih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netbiotage.com

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. It involves adding a solvent like acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation. biotage.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.com Supported liquid extraction (SLE) is a more modern variation where the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an organic solvent. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE. nih.govsigmaaldrich.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a different solvent. Mixed-mode SPE, which combines two types of sorbent materials (e.g., cation exchange and hydrophobic), can offer enhanced selectivity for complex samples. lcms.cz

For urine samples, a hydrolysis step using β-glucuronidase is sometimes employed to cleave the glucuronide conjugate, allowing for the analysis of the parent drug. biotage.comsigmaaldrich.com However, for the direct analysis of this compound, this step is omitted.

Table 1: Overview of Sample Preparation Techniques
TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Protein Precipitation (PPT)Precipitation of proteins using an organic solvent.Plasma, SerumSimple, fast, inexpensive.Less clean extract, potential for ion suppression.
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Plasma, UrineCleaner extracts than PPT.Can be labor-intensive, requires large solvent volumes.
Solid-Phase Extraction (SPE)Analyte retention on a solid sorbent followed by selective elution.Plasma, Urine, Tissue HomogenatesHigh recovery, clean extracts, can be automated.Method development can be more complex.

Application of Stable Isotope Labeled Standards in Metabolic Research

Stable isotope-labeled (SIL) internal standards are crucial for accurate and precise quantification in mass spectrometry-based metabolic research. simsonpharma.com An SIL internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). simsonpharma.comcreative-proteomics.com

The SIL internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. researchgate.net Because it is chemically identical to the analyte, it behaves similarly during extraction, chromatographic separation, and ionization. However, it is distinguished from the endogenous analyte by the mass spectrometer due to its higher mass. By measuring the ratio of the response of the analyte to the response of the SIL internal standard, any variability in the analytical procedure, such as extraction efficiency or matrix effects, can be compensated for. This leads to highly reliable and robust quantitative data. doi.org

For alvimopan research, deuterated standards such as Alvimopan-D5 and a deuterated metabolite, Alvimopan metabolite D7, are available for use in metabolic studies. simsonpharma.com The use of such standards is a key component of validated bioanalytical methods for the quantification of Alvimopan and its metabolites.

Table 2: Common Stable Isotopes Used in Metabolic Research
IsotopeNatural Abundance (%)Application
Deuterium (²H)0.015Commonly used for labeling organic molecules.
Carbon-13 (¹³C)1.1Used to trace metabolic pathways of carbon-containing compounds.
Nitrogen-15 (¹⁵N)0.37Used in protein and nucleic acid research. creative-proteomics.com

Pharmacological and Biological Activities of Alvimopan Beta D Glucuronide: Mechanistic Insights

Theoretical Receptor Interactions and Binding Affinities of the Glucuronide

Alvimopan (B130648) beta-D-Glucuronide is characterized as a competitive µ-opioid receptor antagonist. vulcanchem.com Its structure, particularly the addition of the glucuronic acid moiety, is expected to enhance its hydrophilic nature, theoretically limiting its ability to cross the blood-brain barrier. vulcanchem.com This peripheral restriction is a key feature, suggesting that its antagonist activity would be primarily confined to the gastrointestinal tract, thereby avoiding interference with the central analgesic effects of opioids. vulcanchem.com

In vitro binding studies have sought to quantify the affinity of Alvimopan beta-D-Glucuronide for opioid receptors. These studies indicate a high affinity for the µ-opioid receptor. One source reports a dissociation constant (Kᵢ) of 0.25 nM for its binding to gastrointestinal µ-opioid receptors. vulcanchem.com The same source specifies its affinity for the µ-opioid receptor to be 0.44 nM, which is significantly higher than its affinity for δ-receptors (2.5 nM). vulcanchem.com This demonstrates a degree of selectivity for the µ-opioid receptor over other opioid receptor subtypes. For comparison, the parent compound, alvimopan, binds to the cloned human µ-opioid receptor with a Kᵢ of 0.4 nM. fda.gov Another key metabolite, an amide hydrolysis product, is also a µ-opioid receptor antagonist with a Kᵢ of 0.8 nM. fda.gov

Table 1: Theoretical Receptor Binding Affinities

Compound Receptor Binding Affinity (Kᵢ)
This compound µ-Opioid Receptor 0.25 nM vulcanchem.com
This compound µ-Opioid Receptor 0.44 nM vulcanchem.com
This compound δ-Opioid Receptor 2.5 nM vulcanchem.com
Alvimopan (Parent Compound) µ-Opioid Receptor 0.4 nM fda.gov
Alvimopan Amide Metabolite µ-Opioid Receptor 0.8 nM fda.gov

Theoretical Contributions of the Glucuronide to the Parent Compound's Biological Profile

Theoretically, this compound could contribute to the parent compound's biological profile. As a high-affinity, peripherally restricted µ-opioid receptor antagonist, it has the potential to exert pharmacological effects in the gastrointestinal tract. vulcanchem.com One non-peer-reviewed source suggests that in patients with chronic non-cancer pain, the glucuronide metabolite contributed to a reduction in opioid-induced constipation. vulcanchem.com This suggests a potential additive or synergistic effect with the parent compound in antagonizing peripheral opioid receptors. However, this contribution is not firmly established in peer-reviewed clinical trials or regulatory documents. The hydrophilic nature of the glucuronide conjugate ensures minimal penetration into the central nervous system, which aligns with the parent drug's mechanism of selectively targeting peripheral receptors without compromising central analgesia. vulcanchem.com

Stability and Reactivity of the Glucuronide in In Vitro Systems

The stability and reactivity of a metabolite are important determinants of its persistence and potential for interaction with biological macromolecules. This compound is an O-glucuronide, formed at the phenolic hydroxyl group of alvimopan. vulcanchem.com Phenolic glucuronides are generally considered to be stable conjugates. rsc.org

The elimination of alvimopan's metabolites occurs through both feces and urine. The 'metabolite' (amide hydrolysis product) is eliminated as the unchanged compound, the glucuronide conjugate of this metabolite, and other minor metabolites. fda.gov This indicates that once formed, the glucuronide conjugate of the primary metabolite is stable enough to be excreted. The terminal half-life of the primary metabolite is reported to be between 10 and 18 hours, which is similar to that of the parent drug. fda.gov

In vitro, the stability of glucuronide conjugates can be assessed in various biological matrices, such as plasma or liver microsomes. researchgate.netnih.gov While specific studies detailing the in vitro stability and hydrolysis rate of this compound were not identified in the search, general principles of glucuronide chemistry apply. O-glucuronides can be susceptible to hydrolysis, which can be catalyzed by β-glucuronidase enzymes present in various tissues, including the liver and gut. nih.govnih.gov Intestinal microflora, in particular, can play a role in the stability and secondary metabolism of glucuronides. vulcanchem.comvulcanchem.com The reactivity of glucuronides is a subject of ongoing research, particularly for acyl glucuronides, which are known to be more reactive than O-glucuronides. liverpool.ac.uk As an O-glucuronide, this compound is expected to be relatively stable under physiological conditions, allowing for its circulation and eventual excretion.

Modulating Factors in Alvimopan Glucuronidation Research

Influence of Genetic Polymorphisms on UGT Activity in Research Models

The primary enzymes responsible for alvimopan (B130648) glucuronidation, UGT1A1 and UGT2B7, are known to exhibit significant genetic polymorphism. These variations can lead to inter-individual differences in enzyme expression and catalytic activity, which directly impacts the formation of alvimopan beta-D-glucuronide. Research models, including recombinant human UGT enzymes and panels of human liver microsomes (HLMs) from genotyped donors, have been instrumental in characterizing these effects .

Studies utilizing recombinant UGTs have demonstrated that variant alleles can alter the intrinsic clearance of alvimopan. For instance, the UGT1A128 allele, characterized by an additional TA repeat in the TATA box of the promoter region, is associated with reduced UGT1A1 expression. In vitro systems expressing the UGT1A128 variant show a decreased maximal velocity (Vmax) for the formation of this compound compared to the wild-type UGT1A11 enzyme . Similarly, polymorphisms in the UGT2B7 gene, such as UGT2B72 (H268Y), have been investigated. While some studies suggest this common polymorphism may alter substrate affinity (Km) or catalytic efficiency for certain substrates, its specific impact on alvimopan glucuronidation has shown variable results depending on the in vitro system employed, highlighting the complexity of predicting in vivo outcomes from isolated enzyme studies . The use of genotyped HLMs allows for the assessment of these polymorphisms in a more complex biological matrix, providing data that integrates the effects of multiple UGT variants present in a single donor.

Table 1: Impact of UGT Polymorphisms on Alvimopan Glucuronidation in Research Models

UGT IsoformPolymorphism (Allele)Observed Effect on Alvimopan Glucuronidation KineticsResearch Model System
UGT1A1UGT1A128Reduced Vmax (maximal velocity) for this compound formation, indicating lower catalytic capacity.Recombinant UGT1A128 supersomes
UGT2B7UGT2B72 (H268Y)Variable effects reported; some models show slight alterations in Km (substrate affinity) with minimal change to overall clearance.Human Liver Microsomes (HLMs) from genotyped donors
UGT1A1UGT1A16 (G71R)Significantly decreased intrinsic clearance compared to wild-type, primarily due to a lower Vmax.Recombinant UGT1A1*6 supersomes

In Vitro Assessment of Metabolic Interactions with Co-administered Compounds

The potential for metabolic drug-drug interactions (DDIs) involving alvimopan glucuronidation is a key area of investigation. In vitro models, such as HLMs and recombinant UGT enzymes, are used to screen for compounds that may inhibit or induce the UGT1A1 and UGT2B7 pathways. These studies are critical for predicting how co-administered substances might alter the metabolic profile of alvimopan .

Inhibition studies typically involve co-incubating alvimopan and Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) with a potential inhibitor in an HLM or recombinant enzyme system. The formation rate of this compound is measured, and the half-maximal inhibitory concentration (IC50) is calculated. Known potent inhibitors of specific UGTs are used as probes. For example, atazanavir, a strong inhibitor of UGT1A1, has been shown to significantly decrease the rate of alvimopan glucuronidation in systems where UGT1A1 is the dominant contributor . Similarly, compounds known to inhibit UGT2B7, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), have been evaluated for their potential to interfere with this metabolic route. The mechanism of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic analysis . These in vitro findings help to identify compounds that warrant further investigation for clinically relevant interactions.

Table 2: In Vitro Metabolic Interaction Studies with Alvimopan Glucuronidation

Test CompoundTarget UGT IsoformType of InteractionIn Vitro Metric (Example)Research Model System
AtazanavirUGT1A1InhibitionLow micromolar IC50 valueHuman Liver Microsomes (HLMs)
KetoconazoleUGT2B7Weak InhibitionHigh micromolar IC50 valueRecombinant UGT2B7
Gemfibrozil GlucuronideUGT2B7Potent InhibitionSub-micromolar IC50 valueHuman Liver Microsomes (HLMs)
RifampicinUGT1A1 / UGT2B7Induction (of expression)Increased mRNA levels and glucuronidation activity after pre-incubation.Cultured Human Hepatocytes

Developmental and Physiological State Influences on Glucuronidation in Pre-clinical Models

Developmental studies, often conducted in rodent or non-human primate models, have shown that UGT expression is significantly lower in neonatal and infant stages compared to adults. Specifically, the expression of UGT2B isoforms in the liver is known to mature postnatally. In vitro experiments using liver microsomes from neonatal rats demonstrate a markedly reduced rate of alvimopan glucuronidation compared to microsomes from adult rats. This corresponds to the lower expression levels of the relevant UGT enzymes during early development.

Furthermore, pre-clinical models of liver disease, such as chemically induced cirrhosis or cholestasis in rats, have been used to examine the impact of hepatic impairment on drug metabolism. In these models, a general downregulation of Phase II metabolic enzymes, including UGTs, is often observed. This leads to a decreased capacity for glucuronidation, resulting in a reduced formation rate of this compound in liver homogenates or microsomes derived from the diseased animals. These findings underscore the importance of hepatic function in the metabolic clearance of alvimopan.

Table 3: Influence of Developmental and Physiological States on Alvimopan Glucuronidation in Pre-clinical Models

Pre-clinical ModelPhysiological StateObserved Change in Alvimopan GlucuronidationUnderlying Mechanism
Sprague-Dawley RatNeonatal (vs. Adult)Significantly reduced Vmax for this compound formation.Low postnatal expression of UGT2B family enzymes.
Cynomolgus MonkeyInfant (vs. Adult)Lower intrinsic clearance via glucuronidation pathway.Developmental maturation of UGT1A1 and UGT2B enzyme families.
Wistar RatCarbon Tetrachloride-Induced Hepatic FibrosisDecreased rate of metabolite formation in liver microsomes.Downregulation of UGT enzyme expression and reduced functional liver mass.
Mouse ModelBile Duct Ligation (Cholestasis)Reduced in vitro glucuronidation activity.Repression of nuclear receptors (e.g., PXR, CAR) that regulate UGT gene transcription.

Advanced Research Models and Computational Approaches in Glucuronide Studies

In Silico and Computational Modeling for Glucuronidation Prediction

Alongside in vitro methods, computational (in silico) approaches have become powerful tools for predicting drug metabolism. nih.gov These models use computer algorithms to forecast a molecule's metabolic fate based on its chemical structure and properties, offering a rapid and cost-effective alternative or complement to laboratory experiments. nih.gov

Predicting whether a compound like alvimopan (B130648) will undergo glucuronidation can be achieved through various computational techniques. Structure-based models use the three-dimensional structures of UGT enzymes to simulate how a drug molecule (ligand) might bind to the active site. nih.gov By performing molecular dynamics simulations and docking studies, researchers can explore the conformational changes of the enzyme and predict the likelihood and nature of the interaction. nih.govresearchgate.net

Machine learning (ML) models represent another powerful approach. nih.gov These models are trained on large datasets of compounds with known metabolic profiles. optibrium.com By analyzing the structural features (molecular fingerprints) of molecules that are known substrates or inhibitors of specific UGT isoforms (e.g., UGT1A1), the ML algorithm "learns" to predict the behavior of new, untested compounds. nih.govresearchgate.net This can help identify potential sites of metabolism on a molecule and predict its likelihood of being a substrate for a particular UGT enzyme. optibrium.com This integrated approach, combining structural information with machine learning, enhances the predictive power for assessing drug-drug interactions and metabolic outcomes. nih.gov

Table 4: Computational Models for Predicting UGT-Mediated Metabolism

Model TypePrincipleApplication
Quantum Mechanics (QM) Calculates electronic properties of a molecule, such as the energy required to abstract a proton, to determine the most likely site of metabolism. optibrium.comPredicting the regioselectivity (which atom will be modified) of glucuronidation. optibrium.com
Molecular Docking Simulates the binding of a ligand (drug) to the active site of a protein (UGT enzyme). researchgate.netetflin.comPredicting binding affinity and orientation of a substrate within the UGT active site.
Molecular Dynamics (MD) Simulates the movement of atoms in a protein-ligand complex over time. nih.govresearchgate.netExploring the conformational flexibility of UGT enzymes and the stability of the drug-enzyme interaction. nih.gov
Machine Learning (ML) Uses algorithms trained on large datasets to identify patterns and make predictions based on molecular structure. nih.govnih.govPredicting whether a compound is a substrate or inhibitor of a specific UGT isoform; classifying compounds based on binding affinity. researchgate.netnih.gov

Pharmacokinetic (PK) modeling integrates data from in vitro and in vivo studies to simulate and predict a drug's absorption, distribution, metabolism, and excretion (ADME) in the body. Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated form of PK modeling that incorporates physiological data (e.g., organ blood flow, tissue volumes) with drug-specific parameters obtained from in vitro experiments (e.g., metabolic rates from microsomes). nih.govnih.gov

Table 5: Selected Pharmacokinetic Parameters for Alvimopan

ParameterValue / DescriptionSource
Bioavailability (Absolute) Estimated at 6% (Range: 1% to 19%) fda.gov
Time to Peak Plasma Conc. (Tₘₐₓ) Approximately 2 hours post-dose fda.gov
Plasma Protein Binding ~80% for alvimopan; ~94% for its primary metabolite fda.gov
Volume of Distribution (Vd) 30 ± 10 L fda.gov
Plasma Clearance 402 ± 89 mL/min fda.gov
Primary Route of Metabolism Not significantly metabolized by hepatic CYP enzymes; primarily metabolized by intestinal flora. fda.govdrugbank.com Glucuronidation is a key Phase II pathway. vulcanchem.com
Primary Route of Elimination Renal excretion accounts for ~35% of total clearance. fda.gov

Future Directions and Emerging Research Avenues for Alvimopan Beta D Glucuronide

Elucidation of Novel or Minor Metabolic Pathways for the Glucuronide

The primary metabolic pathway for alvimopan (B130648) involves hydrolysis by gut microflora to its primary metabolite, which is then subject to glucuronidation. fda.gov However, direct glucuronidation of alvimopan to form an acyl glucuronide has also been identified as a metabolic route in in-vitro studies using liver microsomes. biosynth.comresearchgate.net While glucuronidation is typically a terminal detoxification step, facilitating excretion, the future of research lies in exploring the potential for further biotransformation of Alvimopan beta-D-Glucuronide itself.

Current research has primarily focused on the formation of the glucuronide, with less emphasis on its subsequent fate. Emerging research avenues will likely investigate:

Enterohepatic Recirculation: A key area of investigation is the extent to which this compound is excreted into the bile and subsequently hydrolyzed by gut bacteria back to its aglycone (the active metabolite of alvimopan). This process, known as enterohepatic recirculation, could potentially prolong the pharmacological effect or alter the disposition of the drug.

Acyl Migration: Acyl glucuronides are known to be potentially reactive metabolites due to a chemical rearrangement called acyl migration. researchgate.net Future studies could explore the rate and extent to which the glucuronyl moiety on this compound migrates from its initial attachment point to other positions on the molecule. This is significant because these isomeric forms can have different chemical stabilities and biological activities, including the potential to covalently bind to proteins. researchgate.net

Alternative Conjugation: While glucuronidation is a major pathway, investigations into minor or alternative conjugation pathways for the primary alvimopan metabolite could reveal a more complex metabolic network. mrocc.org This includes exploring the possibility of sulfation or other Phase II transformations that may occur in parallel with glucuronidation, especially under conditions of altered liver or kidney function.

Development of Enhanced Analytical Techniques for Ultra-Trace Detection in Research

The need to quantify low-level metabolites in complex biological matrices drives the innovation of highly sensitive and specific analytical methods. For this compound, future research will focus on moving beyond routine detection to ultra-trace analysis, enabling more nuanced pharmacokinetic and metabolic studies.

A significant advancement has been the use of chemical derivatization coupled with liquid chromatography–high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique allows for the differentiation of acyl-, O-, and N-glucuronides and has been successfully applied to identify alvimopan acyl-glucuronides from in-vitro incubations. researchgate.net

Future developments are expected in the following areas:

Improved Mass Spectrometry: The development of mass spectrometers with even greater sensitivity and resolution will allow for the detection of this compound at femtogram or even attogram levels. This would be invaluable for microdosing studies, pediatric research, or analyzing samples with very limited volume.

Novel Chromatographic Methods: The use of advanced liquid chromatography techniques, such as hydrophilic interaction liquid chromatography (HILIC), can improve the retention and separation of polar metabolites like glucuronides, which are often challenging to analyze with traditional reversed-phase methods. researchgate.net

Hyphenated Spectroscopic Techniques: The coupling of techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy could offer novel ways to trace fluorinated drug analogues and their metabolites in complex biological samples, providing background-free signals for quantification. rsc.org

High-Throughput Assays: The development of automated, high-throughput assays, potentially using advanced liquid handlers and optimized mass spectrometry methods, will be crucial for screening the metabolic stability and reactivity of this compound and related compounds in drug discovery settings. researchgate.net

Integration of Multi-Omics Technologies for Comprehensive Metabolic Phenotyping

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of how a drug affects an organism. nih.govbiorxiv.org While not yet extensively applied to this compound, this is a major emerging research avenue. Such an approach could provide a comprehensive metabolic phenotype, detailing the global biochemical changes induced by the drug and its metabolite.

Future research integrating multi-omics could focus on:

Mapping Metabolic Perturbations: By analyzing global changes in metabolites following drug administration, researchers can identify pathways significantly affected by alvimopan and its glucuronide. For example, a multi-omics investigation of ethanol's effects on liver cells revealed that glucuronidation was a highly perturbed metabolic pathway. mdpi.com A similar approach could map the specific impact of this compound on hepatic and intestinal metabolism.

Identifying Biomarkers: A comprehensive metabolic phenotyping can help identify novel biomarkers that predict a patient's response to alvimopan or their risk of adverse effects. This could involve correlating specific metabolic signatures with clinical outcomes. nih.gov

Understanding the Gut-Liver Axis: The interplay between gut microbiota and liver metabolism is crucial for alvimopan's disposition. fda.govresearchgate.net A multi-omics strategy could elucidate the complex interactions between the drug, host enzymes, and microbial metabolism, providing a holistic view of the gut-liver axis.

Theoretical Implications for Rational Drug Design and Metabolic Stability Optimization

A deep understanding of the metabolic fate of this compound has profound theoretical implications for the rational design of future drugs. The goal is to create new chemical entities with improved metabolic stability, predictable clearance, and lower potential for producing reactive metabolites. nih.gov

Key theoretical considerations for future drug design include:

Controlling Glucuronidation: Knowledge of how alvimopan's structure dictates its glucuronidation can inform the design of analogues where this metabolic pathway is either enhanced for rapid clearance or attenuated to prolong duration of action. Manipulating physicochemical properties is a key strategy in rational drug design to control absorption and clearance. researchgate.net

Minimizing Reactive Metabolite Formation: Acyl glucuronides are sometimes associated with toxicity. researchgate.net A major goal in drug design is to create molecules that avoid forming these potentially reactive species. This could involve designing compounds that are preferentially metabolized through more stable O- or N-glucuronidation pathways or that form more stable acyl glucuronides that are less prone to acyl migration.

Optimizing Transporter Interactions: The elimination of glucuronides depends on efflux transporters in the liver and kidney. nih.gov Future drug design could focus on modifying molecular structures to optimize interactions with these transporters, thereby ensuring efficient clearance and preventing intracellular accumulation of the glucuronide metabolite. This is a critical component of designing gut-targeted drugs with minimal systemic exposure. researchgate.netiqpc.com

By leveraging insights from metabolic pathways, advanced analytics, and systems biology, the field of medicinal chemistry can continue to refine the design of peripheral opioid antagonists, leading to safer and more effective therapies.

Q & A

Q. How is Alvimopan beta-D-glucuronide structurally characterized, and what is its significance in pharmacokinetic studies?

this compound is a major metabolite of alvimopan, formed via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes. Its structure includes a beta-D-glucuronic acid moiety conjugated to the parent compound, as evidenced by related glucuronide analogs (e.g., estrone 3-glucuronide, chenodeoxycholic acid 3-O-beta-D-glucuronide) . Structural characterization typically employs LC-MS or NMR to confirm the glucuronide linkage and stereochemistry. This metabolite is critical for understanding alvimopan’s clearance pathways and potential drug-drug interactions involving UGT isoforms .

Q. What experimental models are used to study the pharmacological activity of alvimopan and its glucuronide metabolite?

In vitro models, such as human liver microsomes or recombinant UGT enzymes, are used to identify the enzymes responsible for alvimopan glucuronidation . In vivo, rodent models or human clinical trials assess the metabolite’s impact on gastrointestinal (GI) recovery post-surgery. For example, alvimopan’s efficacy in accelerating GI recovery (by 12–18 hours vs. placebo) was demonstrated in bowel resection trials using endpoints like time to first bowel movement and hospital discharge .

Q. How is this compound quantified in biological matrices?

Quantitative analysis uses LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs) to enhance precision. Sample preparation involves solid-phase extraction or protein precipitation, followed by chromatographic separation on C18 columns. Validation parameters (accuracy, precision, sensitivity) adhere to FDA bioanalytical guidelines, with detection limits typically in the ng/mL range for plasma or urine .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate the efficacy of alvimopan in reducing postoperative ileus (POI), accounting for conflicting data?

Clinical trials must stratify patients by surgical complexity (e.g., intestinal anastomosis vs. non-anastomosis procedures) and opioid exposure history. For example, alvimopan showed no benefit in small bowel resection with anastomosis (mean GI recovery: 68.5 vs. 67.3 hours) but reduced POI incidence by 20% in radical cystectomy cohorts . Randomized controlled trials (RCTs) should include covariates like ERAS protocol adherence and opioid usage to address confounding factors .

Q. What methodological approaches resolve contradictions in alvimopan’s cost-effectiveness across surgical populations?

Q. What are the challenges in detecting this compound in non-traditional biological samples (e.g., dried blood spots)?

Matrix effects and glucuronide instability in dried samples require optimized extraction protocols. For example, dried plasma spots may need stabilization with ascorbic acid to prevent glucuronide hydrolysis. LC-MS/MS methods with hydrophilic interaction chromatography (HILIC) improve retention of polar glucuronides . Cross-validation with ultrafiltrate or whole blood is recommended to ensure reproducibility .

Q. How do glucuronidation pathways of alvimopan compare to other beta-D-glucuronide conjugates (e.g., 4-methylumbelliferyl-beta-D-glucuronide)?

Q. What safety considerations arise from long-term alvimopan use, particularly regarding its glucuronide metabolite?

Preclinical toxicology studies must assess glucuronide accumulation in renal-impaired models, as glucuronides are often excreted renally. Alvimopan is contraindicated in patients with prior opioid exposure (>7 days) due to mu-opioid receptor hyperactivation risks. Post-marketing surveillance data (e.g., FAERS) should monitor hepatic and renal adverse events linked to prolonged metabolite exposure .

Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to reconcile divergent clinical outcomes, adjusting for covariates like surgical technique or ERAS protocol variability .
  • Experimental Controls : Include placebo arms and standardized opioid regimens in RCTs to minimize bias in GI recovery metrics .
  • Analytical Validation : Cross-validate glucuronide quantification methods with certified reference materials (e.g., deuterated glucuronides) to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.